Methyl 2-(methoxymethyl)aziridine-1-carboxylate
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Overview
Description
Methyl 2-(methoxymethyl)aziridine-1-carboxylate is a chemical compound belonging to the aziridine family Aziridines are three-membered nitrogen-containing heterocycles known for their high strain energy and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(methoxymethyl)aziridine-1-carboxylate can be synthesized through various methods. One common approach involves the reaction of methyl aziridine-2-carboxylate with methoxymethyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reactivity of the aziridine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(methoxymethyl)aziridine-1-carboxylate undergoes various chemical reactions, including:
Nucleophilic Ring-Opening Reactions: The aziridine ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of substituted amines, ethers, and thioethers.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxaziridines or reduction to yield amines.
Substitution Reactions: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Peracids, hydrogen peroxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Solvents: Dichloromethane, tetrahydrofuran, methanol
Major Products Formed
Substituted Amines: Formed through nucleophilic ring-opening reactions
Oxaziridines: Formed through oxidation
Amines: Formed through reduction
Scientific Research Applications
Methyl 2-(methoxymethyl)aziridine-1-carboxylate has several scientific research applications:
Organic Synthesis: Used as a building block for the synthesis of complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: Investigated for its potential as a precursor to bioactive compounds with anticancer, antimicrobial, and antiviral properties.
Material Science: Utilized in the development of novel polymers and coatings with enhanced properties.
Biological Studies: Employed in the study of enzyme inhibitors and protein interactions.
Mechanism of Action
The mechanism of action of methyl 2-(methoxymethyl)aziridine-1-carboxylate involves its high reactivity due to the strained aziridine ring. The compound can undergo nucleophilic ring-opening reactions, leading to the formation of various products. These reactions are facilitated by the presence of electron-withdrawing groups that activate the aziridine ring . The compound can also interact with biological molecules, such as proteins and enzymes, through covalent bonding, potentially inhibiting their function .
Comparison with Similar Compounds
Similar Compounds
- Methyl aziridine-2-carboxylate
- Ethyl 2-(methoxymethyl)aziridine-1-carboxylate
- Methyl 2-(ethoxymethyl)aziridine-1-carboxylate
Uniqueness
Methyl 2-(methoxymethyl)aziridine-1-carboxylate is unique due to the presence of the methoxymethyl group, which imparts distinct reactivity and properties compared to other aziridine derivatives. This functional group can influence the compound’s solubility, stability, and reactivity, making it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C6H11NO3 |
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Molecular Weight |
145.16 g/mol |
IUPAC Name |
methyl 2-(methoxymethyl)aziridine-1-carboxylate |
InChI |
InChI=1S/C6H11NO3/c1-9-4-5-3-7(5)6(8)10-2/h5H,3-4H2,1-2H3 |
InChI Key |
NRWLKICNVQXPDC-UHFFFAOYSA-N |
Canonical SMILES |
COCC1CN1C(=O)OC |
Origin of Product |
United States |
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